molecular formula C12-H11-N3-O2 B1663123 5-(4-acetamidophenyl)pyrazin-2(1H)-one CAS No. 89541-55-9

5-(4-acetamidophenyl)pyrazin-2(1H)-one

Cat. No. B1663123
CAS RN: 89541-55-9
M. Wt: 229.23 g/mol
InChI Key: VZXIAVMLJCJLPP-UHFFFAOYSA-N
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Description

5-(4-acetamidophenyl)pyrazin-2(1H)-one, also known as APY, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. APY belongs to the class of pyrazinone compounds and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Cancer Research

5-(4-acetamidophenyl)pyrazin-2(1H)-one and its derivatives have been explored for their potential in inhibiting cancer cell growth. For instance, certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibition against A549 and H322 lung cancer cell growth in a dosage-dependent manner (Zheng, Shao, Zhao, & Miao, 2011). Additionally, some substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized and found to induce apoptosis in H322 lung cancer cells (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).

Synthesis and Characterization

The synthesis and characterization of pyrazin-2(1H)-one derivatives have been a focus of research, with studies detailing the structural and spectral properties of these compounds. For example, the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a related compound, have been reported (Nayak, Narayana, Anthal, Gupta, & Kant, 2014). Similarly, the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been studied to understand their hydrogen bonding and other intermolecular interactions (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Antioxidant and Antimicrobial Activity

Some studies have also investigated the antioxidant and antimicrobial potential of pyrazin-2(1H)-one derivatives. For example, a novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide have shown significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). Additionally, novel substituted 2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine compounds have been synthesized and evaluated for their antibacterial activities against various strains (Kitawat & Singh, 2014).

Anti-HIV-1 Activity

The anti-HIV-1 activity of pyrazin-2(1H)-one derivatives has also been a subject of research. For example, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides have been synthesized and evaluated for their potential anti-HIV-1 activity, with some showing promising results (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).

properties

CAS RN

89541-55-9

Product Name

5-(4-acetamidophenyl)pyrazin-2(1H)-one

Molecular Formula

C12-H11-N3-O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16)

InChI Key

VZXIAVMLJCJLPP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2

synonyms

5-(4-acetamidophenyl)pyrazin-2(1H)-one
SK and F 94120
SK and F-94120
SKF 94120

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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